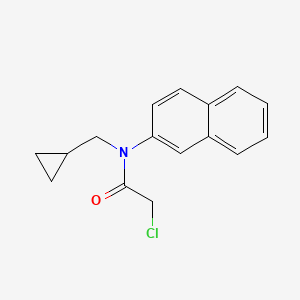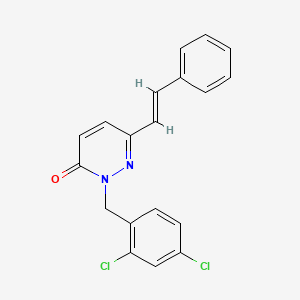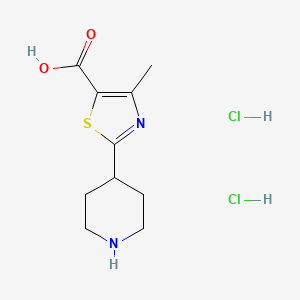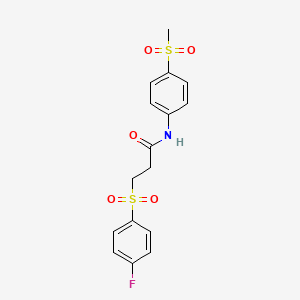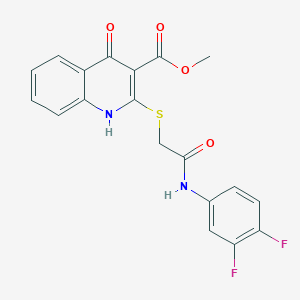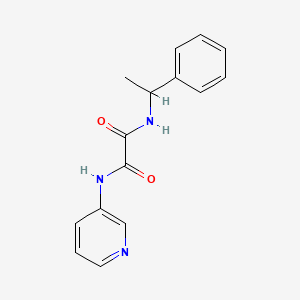![molecular formula C20H16ClF3N4O4 B2373465 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione CAS No. 303150-02-9](/img/structure/B2373465.png)
2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione is a complex organic molecule with significant implications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione generally involves multiple steps, starting from readily available precursors. A common synthetic route might involve:
Formation of the Isoindole Core: : The isoindole-1,3(2H)-dione core can be synthesized through the reaction of phthalic anhydride with primary amines under acidic conditions.
Chloro- and Trifluoromethyl Pyridine Derivative: : The chlorination and trifluoromethylation of a pyridine derivative require specific conditions, often involving the use of chlorinating agents like thionyl chloride and trifluoromethylating agents such as trifluoromethyl iodide.
Piperazine Coupling: : The final step involves the coupling of the prepared pyridine derivative with a piperazine intermediate, facilitated by the presence of a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide).
Industrial Production Methods
In industrial settings, the synthesis of this compound may be optimized for scale and yield. This optimization can include continuous flow synthesis techniques to enhance reaction control and efficiency, as well as the use of high-throughput screening to identify the most effective catalytic and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
The compound 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the piperazine ring, where hydroxylation can introduce hydroxyl groups.
Reduction: : Reduction reactions can affect the nitro groups if present in any precursor, leading to amine functionalities.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution Reagents: : Sodium azide, thiolates.
Major Products Formed
The major products depend on the specific reactions undertaken:
Hydroxylated derivatives: from oxidation.
Aminated derivatives: from reduction.
Substituted pyridine derivatives: from nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its reactivity and the development of new synthetic methodologies. It serves as a model compound for studying halogen interactions and piperazine chemistry.
Biology
In biological research, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties. The presence of the trifluoromethyl group often enhances the biological activity of organic molecules.
Medicine
The compound and its analogs are investigated for their potential as pharmaceutical agents. Specifically, the unique structural motifs may interact with biological targets, making them candidates for drug development.
Industry
In industrial applications, this compound can serve as an intermediate in the synthesis of more complex molecules used in agrochemicals, dyes, and materials science.
Mécanisme D'action
The mechanism of action of 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione involves multiple molecular targets and pathways:
Molecular Targets: : The compound interacts with specific enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways: : The exact pathways depend on the biological context but may include inhibition of DNA synthesis or disruption of cell membrane integrity.
Comparaison Avec Des Composés Similaires
Unique Features
The uniqueness of this compound lies in the combination of a piperazine ring, a pyridine ring with trifluoromethyl and chlorine substituents, and an isoindole core. This combination imparts unique reactivity and potential biological activity.
Similar Compounds
2-(2-{4-[3-chloro-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione: : Similar but lacks the trifluoromethyl group.
2-(2-{4-[2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione: : Lacks both chlorine and trifluoromethyl groups.
2-(2-{4-[2,3-dichloro-5-(trifluoromethyl)pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione: : Contains additional chlorine substituents on the pyridine ring.
This detailed exploration highlights the significance and versatility of the compound 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione in various scientific and industrial domains.
Propriétés
IUPAC Name |
2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4O4/c21-15-9-12(20(22,23)24)10-25-17(15)27-7-5-26(6-8-27)16(29)11-32-28-18(30)13-3-1-2-4-14(13)19(28)31/h1-4,9-10H,5-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITCNCIDDSZFMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CON3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
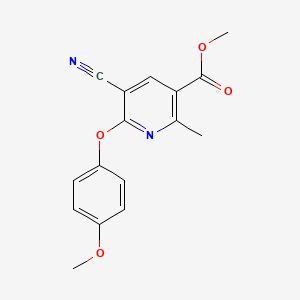
![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2373386.png)
![3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2373387.png)
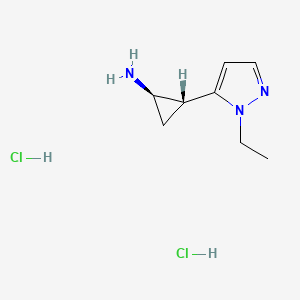
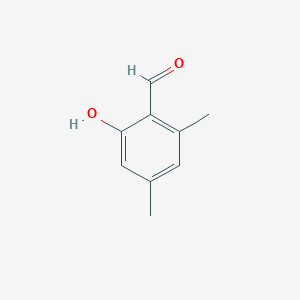
![N-[4-(benzyloxy)phenyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2373392.png)
